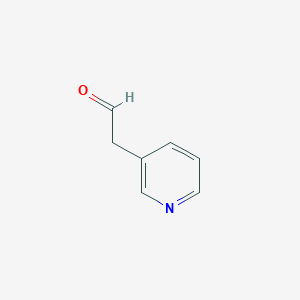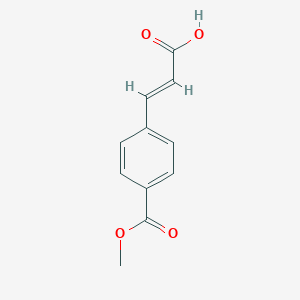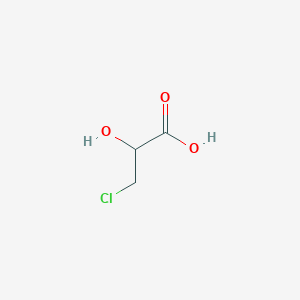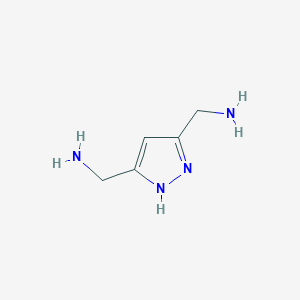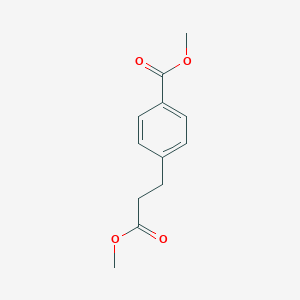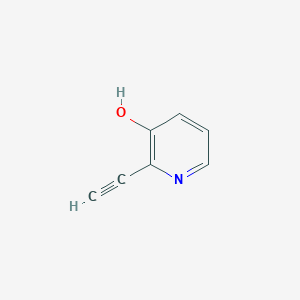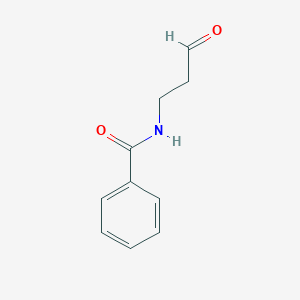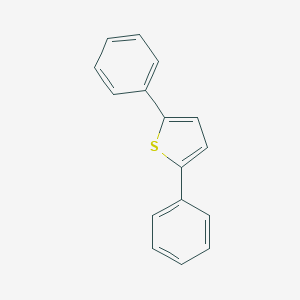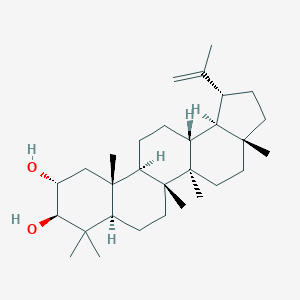
Lup-20(29)-ene-2alpha,3beta-diol
説明
“Lup-20(29)-ene-2alpha,3beta-diol” is a type of triterpene, which is a class of chemical compounds composed of three terpene units with the molecular formula C30H48 . Triterpenes are major biosynthetic building blocks within nearly every living creature. Specifically, triterpenes are one of the largest classes of plant metabolites and are known to have numerous biological activities .
Molecular Structure Analysis
The molecular structure of “Lup-20(29)-ene-2alpha,3beta-diol” is characterized by a pentacyclic triterpene skeleton . The exact structure would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .科学的研究の応用
Photosynthesis Light Reactions Inhibition
Scientific Field
Plant Biochemistry Application Summary: This compound acts as an inhibitor of photosynthesis light reactions, particularly affecting the energy transfer processes within plants . Methods of Application:
- Technical Details: The effects were measured using chlorophyll a fluorescence induction kinetics. Results Summary: The compound induced a K-band in fluorescence induction kinetics, indicating inhibition of the water-splitting enzyme complex involved in photosynthesis .
Antioxidant Activity
Scientific Field
Pharmacology Application Summary: Exhibits antioxidant properties, which could be beneficial in preventing oxidative stress-related damage in biological systems . Methods of Application:
- Technical Details: Determined using IC50 values in various assays. Results Summary: Demonstrated good antioxidant activity with significant IC50 values, indicating its potential as a natural antioxidant agent .
Antimicrobial Properties
Scientific Field
Microbiology Application Summary: The compound has shown inhibitory activity against certain strains of bacteria, suggesting its use as an antimicrobial agent . Methods of Application:
- Technical Details: Zones of inhibition were measured to assess the antimicrobial efficacy. Results Summary: Produced zones of inhibition against the tested bacteria, confirming its antimicrobial potential .
Anticancer Activity
Scientific Field
Oncology Application Summary: Potential anticancer activities have been suggested, with the ability to inhibit the proliferation of cancer cells . Methods of Application:
- Technical Details: Could include assays like MTT for cell viability. Results Summary: While specific data is not provided, the presence of anticancer activity is indicated by its bioactive profile .
Anti-inflammatory Effects
Scientific Field
Immunology Application Summary: The compound may possess anti-inflammatory properties, useful in treating inflammatory conditions . Methods of Application:
- Technical Details: Measurement of inflammatory markers or edema reduction could be part of the methodology. Results Summary: The bioactivity profile suggests anti-inflammatory effects, although detailed results are not specified .
Antituberculosis Activity
Scientific Field
Infectious Diseases Application Summary: Has shown activity against Mycobacterium tuberculosis, the causative agent of tuberculosis . Methods of Application:
- Technical Details: MIC (Minimum Inhibitory Concentration) values would be a key parameter. Results Summary: The compound’s presence in extracts with known antituberculosis activity suggests potential efficacy in this application .
Energy Transfer Inhibition in Photosynthesis
Scientific Field
Plant Physiology Application Summary: This compound is known to inhibit energy transfer within the photosynthetic apparatus of plants . Methods of Application:
- Technical Details: The appearance of a K-band in fluorescence induction kinetics indicated the inhibition of the water-splitting enzyme complex . Results Summary: The compound effectively inhibited the energy transfer, as evidenced by the changes in fluorescence induction kinetics .
Mitochondrial Crosstalk Modulation
Scientific Field
Cellular Biology Application Summary: A derivative of “Lup-20(29)-ene-2alpha,3beta-diol” has been studied for its effects on the crosstalk between apoptosis and autophagy in mitochondria . Methods of Application:
- Technical Details: The study examined the expression of various proteins involved in apoptosis and autophagy pathways . Results Summary: The compound induced cell cycle arrest and promoted apoptosis, suggesting a potential therapeutic application in cancer treatment .
Photosynthesis Light Reactions Inhibitors
Scientific Field
Biochemistry Application Summary: Certain derivatives of the compound act as inhibitors of the light reactions in photosynthesis . Methods of Application:
- Technical Details: The compound induced the appearance of a K-band and transformed PSII reaction centers into “heat sinks” or silent reaction centers . Results Summary: The compound’s inhibitory effect on the photosynthetic light reactions was confirmed through chlorophyll a fluorescence .
Modulation of Cellular Homeostasis
Scientific Field
Cellular Physiology Application Summary: A derivative of “Lup-20(29)-ene-2alpha,3beta-diol” known as Betulinic acid has been studied for its role in modulating cellular homeostasis . Methods of Application:
- Technical Details: The study focused on alterations in membrane-bound ATPases, detoxification enzymes, and antioxidant enzymes . Results Summary: Betulinic acid helped in downregulating elevated membrane-bound ATPases and modulating detoxification and antioxidant enzymes, indicating its potential as a protective agent against cellular damage .
Antiviral Activity
Scientific Field
Virology Application Summary: Triterpene derivatives have been tested for their antiviral activities, particularly against HIV . Methods of Application:
- Technical Details: The study measured the efficacy of the compounds in inhibiting viral replication . Results Summary: The derivatives showed significant activity against HIV, suggesting their potential use as antiviral agents .
Neuroprotective Effects
Scientific Field
Neurology Application Summary: “Lup-20(29)-ene-2alpha,3beta-diol” and its derivatives have been suggested to have neuroprotective effects . Methods of Application:
Safety And Hazards
特性
IUPAC Name |
(1R,3aR,5aR,5bR,7aR,9R,10R,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,10-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-18(2)19-11-13-27(5)15-16-29(7)20(24(19)27)9-10-23-28(6)17-21(31)25(32)26(3,4)22(28)12-14-30(23,29)8/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20+,21+,22-,23+,24+,25-,27+,28-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESLKRXCBRUCJZ-BUXXFNAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC(C(C5(C)C)O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lup-20(29)-ene-2alpha,3beta-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



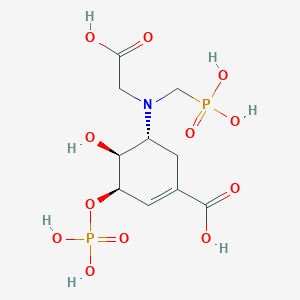
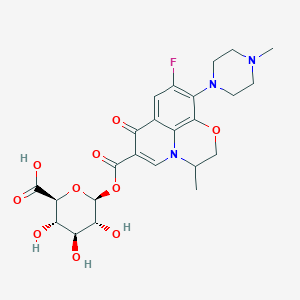
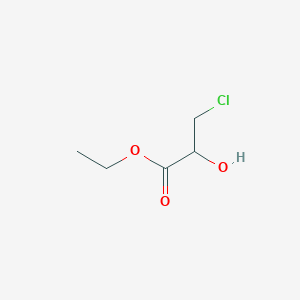
![3-[4-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B121825.png)
![N-((Hexahydro-2H-furo[2,3-c]pyrrol-6a-yl)methyl)acetamide](/img/structure/B121827.png)
